molecular formula C15H11F2NO2 B4555768 N-(3-acetylphenyl)-2,5-difluorobenzamide

N-(3-acetylphenyl)-2,5-difluorobenzamide

Cat. No.: B4555768
M. Wt: 275.25 g/mol
InChI Key: RCULGIXGJVOFAT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,5-difluorobenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core structure substituted with 2,5-difluorobenzoyl and 3-acetylphenyl groups, a motif common in the development of molecular probes and protein ligands. Its molecular formula is C15H11F2NO2, with a molecular weight of approximately 275.25 g/mol. Similar benzamide compounds are frequently investigated for their potential to modulate protein-protein interactions or enzyme activity, often serving as key intermediates in medicinal chemistry programs. Researchers value this compound for its potential application in developing new therapeutic agents, particularly in oncology and central nervous system disorders. The presence of the acetyl group provides a handle for further chemical modification, facilitating the creation of more complex molecules or chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant scientific literature for specific applications and handling procedures. All necessary safety data sheets (SDS) must be reviewed prior to use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCULGIXGJVOFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Substitution with fluorine (as in the target compound) generally improves metabolic stability and binding affinity compared to chlorine due to stronger C–F bonds and reduced steric hindrance .
  • Heterocyclic Additions : Compounds with thiazole or pyrimidine moieties (e.g., ) exhibit enhanced biological activity but may face synthetic complexity and bioavailability challenges.

Physicochemical Properties

  • Stability: Fluorine substitutions reduce susceptibility to oxidative degradation compared to non-fluorinated analogues .
  • Polymorphism : Difluorobenzamide derivatives (e.g., N-(3,5-difluorophenyl)-2,4-difluorobenzamide) exhibit polymorphism, with mechanical properties varying by 30–50% between forms, impacting formulation strategies .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(3-acetylphenyl)-2,5-difluorobenzamide to ensure high yield and purity?

  • Methodological Answer: Multi-step organic synthesis should employ inert atmospheres (nitrogen/argon) to prevent side reactions with moisture or oxygen. Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are critical for intermediate stability. Reaction progress can be monitored via TLC or HPLC, with purification steps like column chromatography to isolate the final product. Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

  • Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^{13}C NMR and FT-IR to verify functional groups (e.g., acetyl, benzamide).
  • Purity Assessment: HPLC or GC-MS to detect impurities (<95% purity requires re-crystallization).
  • Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves 3D conformation and halogen bonding patterns.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at 290.29) .

Q. How does the presence of fluorine substituents influence the compound's physical and chemical properties?

  • Methodological Answer: Fluorine atoms increase lipophilicity (logP ~2.8) and metabolic stability due to electronegativity and C-F bond strength. Solubility in polar solvents (e.g., DMSO) can be quantified via shake-flask assays. Stability under acidic/basic conditions (pH 1–12) should be tested using UV-Vis spectroscopy to identify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer:

  • Systematic Modifications: Synthesize analogs with varied halogen positions (e.g., 2,4-difluoro vs. 3,5-difluoro) to assess bioactivity shifts.
  • In Vitro Assays: Use fluorescence-based assays (e.g., lipid metabolism models ) to measure IC50_{50} values.
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like ABCA1 transporters .

Q. What methodologies are recommended for investigating the compound's interactions with biological targets?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (e.g., KDK_D values) to immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Mutagenesis Studies: CRISPR-Cas9-edited cell lines identify critical residues for binding .

Q. How should contradictions in bioactivity data between different experimental models be addressed?

  • Methodological Answer: Cross-validate results using orthogonal assays (e.g., fluorescence assays vs. radioligand binding). Control for model-specific variables (e.g., cell membrane permeability in immortalized vs. primary cells). Statistical meta-analysis (e.g., Forest plots) identifies outliers due to experimental noise .

Q. What strategies optimize the compound's solubility and stability for in vivo studies?

  • Methodological Answer:

  • Salt Formation: Test hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for targeted release.
  • Nanoformulations: Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. What computational approaches predict the compound's reactivity and potential metabolites?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to metabolic oxidation.
  • Molecular Dynamics (MD): Simulate cytochrome P450 interactions to predict Phase I metabolites.
  • In Silico Tools: Use SwissADME or MetaSite to forecast ADME profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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